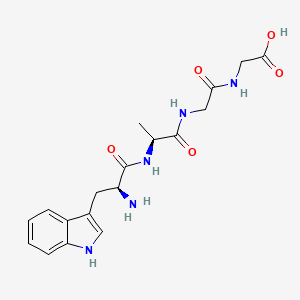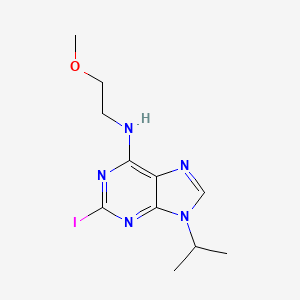
N-Ethyl-3-methyl-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-methylisoxazol-5-amine is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-methylisoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production of N-Ethyl-3-methylisoxazol-5-amine often employs metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods are eco-friendly and produce less waste, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-methylisoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .
Scientific Research Applications
N-Ethyl-3-methylisoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is explored for its potential use in drug development due to its unique pharmacological properties.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Ethyl-3-methylisoxazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through the formation of stable complexes with target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
3-Methylisoxazole: Similar in structure but lacks the ethyl group.
5-Amino-3-methylisoxazole: Similar but with an amino group at the 5-position.
N-Methyl-3-methylisoxazol-5-amine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-3-methylisoxazol-5-amine is unique due to the presence of both an ethyl group and an amino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
68764-59-0 |
|---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-ethyl-3-methyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)8-9-6/h4,7H,3H2,1-2H3 |
InChI Key |
GVONDJIPXGUCHI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NO1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15215148.png)
![7-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15215154.png)

![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)






